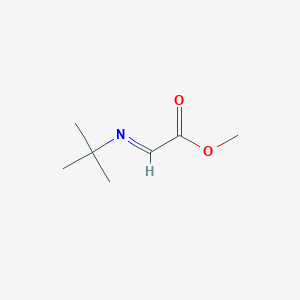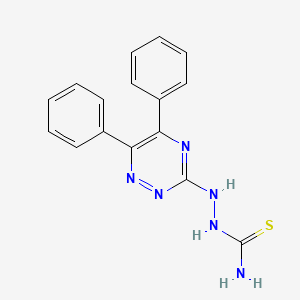
N-(4-Acetylphenyl)-N~2~-ethylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetylphenyl)-N~2~-ethylglycinamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of glycinamide, where the amide nitrogen is substituted with a 4-acetylphenyl group and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-N~2~-ethylglycinamide typically involves the reaction of 4-acetylphenylamine with ethyl glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-Acetylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)-N~2~-ethylglycinamide.
Reduction: 4-(Hydroxyphenyl)-N~2~-ethylglycinamide.
Substitution: N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-alkylglycinamide or N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-acylglycinamide.
科学研究应用
N-(4-Acetylphenyl)-N~2~-ethylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-Acetylphenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The glycinamide moiety can interact with the enzyme’s catalytic site, inhibiting its activity and leading to the desired biological effect.
相似化合物的比较
N-(4-Acetylphenyl)-N~2~-ethylglycinamide can be compared with other similar compounds, such as:
N-(4-Acetylphenyl)-N~2~-methylglycinamide: Similar structure but with a methyl group instead of an ethyl group. It may have different lipophilicity and biological activity.
N-(4-Acetylphenyl)-N~2~-propylglycinamide: Similar structure but with a propyl group instead of an ethyl group. It may have different steric effects and binding affinity.
N-(4-Acetylphenyl)-N~2~-isopropylglycinamide: Similar structure but with an isopropyl group instead of an ethyl group. It may have different hydrophobicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
| 111281-61-9 | |
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-8-12(16)14-11-6-4-10(5-7-11)9(2)15/h4-7,13H,3,8H2,1-2H3,(H,14,16) |
InChI 键 |
AJMQLTGKGCKBBP-UHFFFAOYSA-N |
规范 SMILES |
CCNCC(=O)NC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
